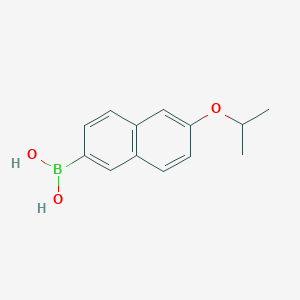

6-Isopropoxynaphthalene-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isopropoxynaphthalene-2-boronic acid is a boronic acid compound with the molecular formula C13H15BO3 and a molecular weight of 230.07 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Mecanismo De Acción

The mechanism of action of 6-Isopropoxynaphthalene-2-boronic acid is based on its ability to form stable boronate esters with certain functional groups, such as alcohols and amines. These boronate esters can then be used as intermediates in a range of synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions.

Biochemical and physiological effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is not typically used in drug development and is not known to have any significant pharmacological effects in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the key advantages of 6-Isopropoxynaphthalene-2-boronic acid is its ability to form stable boronate esters, which makes it a useful reagent in a range of synthetic reactions. However, it is important to note that its use is limited to certain functional groups, and it may not be suitable for all types of reactions. Additionally, it is important to handle this compound with care, as it can be toxic if ingested or inhaled.

Direcciones Futuras

There are a number of potential future directions for research on 6-Isopropoxynaphthalene-2-boronic acid. One area of interest is the development of new synthetic methods and strategies that make use of its unique properties. Additionally, there may be opportunities to explore its potential use in other areas of research, such as materials science and catalysis. Further studies may also be needed to better understand its biochemical and physiological effects, as well as its potential toxicity.

Métodos De Síntesis

6-Isopropoxynaphthalene-2-boronic acid is typically synthesized through a reaction between 6-isopropoxy-2-naphthylboronic acid and a suitable reagent, such as trimethylsilyl chloride. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using standard techniques, such as column chromatography.

Aplicaciones Científicas De Investigación

6-Isopropoxynaphthalene-2-boronic acid is commonly used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Its unique properties, such as its ability to form stable boronate esters, make it an important tool in the development of new synthetic methods and strategies.

Safety and Hazards

Propiedades

IUPAC Name |

(6-propan-2-yloxynaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYKUBNWRQNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)

![3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2781022.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2781025.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)

![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2781036.png)

![1-[4-(2-Methoxyethyl)phenoxy]propan-2-one](/img/structure/B2781037.png)

![Methyl 5-{[(4-chlorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2781038.png)

![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)